molecular formula C9H8N2O2 B11914255 1-Hydroxy-3-methylquinoxalin-2(1H)-one CAS No. 70265-38-2

1-Hydroxy-3-methylquinoxalin-2(1H)-one

Cat. No.: B11914255
CAS No.: 70265-38-2
M. Wt: 176.17 g/mol
InChI Key: ZTCLMFWKSUYWBA-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the hydroxy and methyl groups on the quinoxaline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid, followed by oxidation to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinoxaline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methylquinoxalin-2(1H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the hydroxy and methyl groups.

    2-Hydroxyquinoxaline: A similar compound with a hydroxy group but without the methyl group.

    3-Methylquinoxaline: A similar compound with a methyl group but without the hydroxy group.

Uniqueness

1-Hydroxy-3-methylquinoxalin-2(1H)-one is unique due to the presence of both hydroxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to its analogs.

Properties

IUPAC Name

1-hydroxy-3-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-9(12)11(13)8-5-3-2-4-7(8)10-6/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCLMFWKSUYWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402785
Record name 1-HYDROXY-3-METHYLQUINOXALIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70265-38-2
Record name 1-HYDROXY-3-METHYLQUINOXALIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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